zinc;2-methylpropan-2-olate
Overview
Description
Zinc tert-butoxide is a chemical compound with the molecular formula ( \text{C}8\text{H}{18}\text{O}_2\text{Zn} ). It is a white to yellow powder that is primarily used as a catalyst in organic synthesis. This compound is known for its utility in various reactions, including esterification, transesterification, and aldol condensation . It also serves as a valuable Lewis acid catalyst in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .
Mechanism of Action
Target of Action
Zinc tert-butoxide is primarily used as a catalyst in organic synthesis . It targets various reactions, including esterification, transesterification, and aldol condensation . It also serves as a valuable Lewis acid catalyst in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .
Mode of Action
Zinc tert-butoxide interacts with its targets through a process known as elimination . This process can occur in a single concerted step (proton abstraction at C α occurring at the same time as C β -X bond cleavage), or in two steps (C β -X bond cleavage occurring first to form a carbocation intermediate, which is then ‘quenched’ by proton abstraction at the alpha-carbon) . The bulkiness of tert-butoxide makes it difficult for the oxygen to reach the carbon (in other words, to act as a nucleophile). It is more likely to pluck off a proton, which is much more accessible than the electrophilic carbon .
Biochemical Pathways
Zinc is an essential nutrient for the human body, and its content is the second largest nutrient element only after iron . It plays an important role in the body by participating in the composition of numerous protein structural components, such as various metalloenzymes and hemoglobinases . Zinc can also be involved in the regulation of cell growth and development, oxidative stress, and inflammatory immune response processes .
Result of Action
The result of zinc tert-butoxide’s action is the formation of new compounds through various reactions such as esterification, transesterification, and aldol condensation . It also aids in the synthesis of heterocyclic compounds and in the polymerization of lactides and cyclic ethers .
Action Environment
The action of zinc tert-butoxide can be influenced by various environmental factors. For instance, the nature of the electron-rich species is critical. A strong hindered base such as tert-butoxide can be used to direct the reaction towards elimination . Additionally, the solvent used can also influence the reaction .
Biochemical Analysis
Biochemical Properties
Zinc tert-butoxide plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules to facilitate chemical transformations. For instance, zinc tert-butoxide is involved in the catalytic equilibrium between zinc peroxide and zinc tert-butoxide in the presence of tert-butyl hydroperoxide (t-BuOOH) . This interaction is crucial for the zinc-mediated epoxidation process, which is essential for the synthesis of various organic compounds .
Cellular Effects
Zinc tert-butoxide influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, zinc tert-butoxide has been shown to impact the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells . Additionally, zinc tert-butoxide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular behavior .
Molecular Mechanism
The molecular mechanism of zinc tert-butoxide involves its interaction with biomolecules at the molecular level. Zinc tert-butoxide exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, zinc tert-butoxide can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Conversely, zinc tert-butoxide can also activate enzymes by inducing conformational changes that enhance their catalytic activity . These interactions ultimately result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc tert-butoxide can change over time due to its stability and degradation properties. Zinc tert-butoxide is known to be moisture-sensitive and can degrade when exposed to moisture . This degradation can lead to a decrease in its catalytic activity over time, affecting its long-term efficacy in biochemical reactions . Additionally, long-term exposure to zinc tert-butoxide in in vitro or in vivo studies has been shown to result in changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of zinc tert-butoxide vary with different dosages in animal models. At low doses, zinc tert-butoxide can enhance enzyme activity and promote beneficial biochemical reactions . At high doses, zinc tert-butoxide can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Zinc tert-butoxide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical transformations . For example, zinc tert-butoxide is a key component in the zinc-mediated epoxidation process, where it interacts with zinc peroxide and tert-butyl hydroperoxide to catalyze the formation of epoxides . These interactions can affect metabolic flux and metabolite levels within cells, leading to changes in cellular metabolism .
Transport and Distribution
Zinc tert-butoxide is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of zinc tert-butoxide in specific cellular compartments, where it can exert its catalytic effects . The distribution of zinc tert-butoxide within cells is crucial for its activity, as it needs to be present in the right location to interact with target biomolecules .
Subcellular Localization
The subcellular localization of zinc tert-butoxide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, zinc tert-butoxide may be directed to the mitochondria or the endoplasmic reticulum, where it can interact with enzymes and proteins involved in metabolic processes . The localization of zinc tert-butoxide within these compartments is essential for its activity and function, as it needs to be in close proximity to its target biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc tert-butoxide can be synthesized by reacting zinc chloride with sodium tert-butoxide in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at room temperature and yields zinc tert-butoxide along with sodium chloride as a byproduct .
Industrial Production Methods
In industrial settings, zinc tert-butoxide is produced using a sol-gel process. This involves the reaction of zinc tert-butoxide with hydrogen sulfide (H₂S) in a toluene solution at room temperature . This method is advantageous due to its simplicity and the mild reaction conditions required.
Chemical Reactions Analysis
Types of Reactions
Zinc tert-butoxide undergoes several types of chemical reactions, including:
Esterification and Transesterification: It acts as a catalyst in the formation and exchange of ester bonds.
Aldol Condensation: It facilitates the formation of carbon-carbon bonds between aldehydes and ketones.
Polymerization: It is used in the polymerization of lactides and cyclic ethers.
Common Reagents and Conditions
Common reagents used in reactions with zinc tert-butoxide include aldehydes, ketones, and esters. The reactions typically occur under mild conditions, often at room temperature, and in solvents such as THF or toluene .
Major Products Formed
The major products formed from reactions involving zinc tert-butoxide include esters, polymers, and heterocyclic compounds .
Scientific Research Applications
Zinc tert-butoxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis, known for its bulky structure and poor nucleophilicity.
Sodium tert-butoxide: Similar to potassium tert-butoxide, it is used as a strong base in organic reactions.
Uniqueness
Zinc tert-butoxide is unique due to its dual role as both a catalyst and a reagent in various organic reactions. Unlike potassium and sodium tert-butoxide, which are primarily used as bases, zinc tert-butoxide’s Lewis acid properties make it versatile in facilitating a wide range of chemical transformations .
Properties
IUPAC Name |
zinc;2-methylpropan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O.Zn/c2*1-4(2,3)5;/h2*1-3H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGVEVPHJQJMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].CC(C)(C)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557060 | |
Record name | Zinc bis(2-methylpropan-2-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4278-43-7 | |
Record name | Zinc bis(2-methylpropan-2-olate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60557060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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